N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound that belongs to a class of molecules known for their potential pharmacological applications. This compound features a unique combination of functional groups that may contribute to its biological activity, particularly in the context of drug design and discovery.
The information regarding this compound is derived from various scientific literature and databases focused on chemical synthesis, molecular structure, and pharmacological properties. While specific studies on this exact compound may be limited, related compounds within the same chemical family provide insights into its potential uses and synthesis methods.
This compound can be classified as an acetylamide due to the presence of the acetamide functional group. It also contains a pyrrolopyridine moiety, which is often associated with diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multi-step organic reactions. Common methods may include:
The synthesis may utilize reagents such as acetic anhydride for acetylation and various catalysts to facilitate cyclization reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purity.
The molecular structure of N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide features several distinct regions:
The molecular formula is C_{20}H_{19ClFN_3O with a molecular weight of approximately 373.84 g/mol. The presence of multiple functional groups suggests potential for diverse interactions with biological targets.
N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions are typically carried out under controlled conditions to prevent side reactions. Solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used.
The mechanism of action for N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes:
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications affect potency and selectivity against biological targets.
N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is expected to exhibit:
The compound's reactivity profile includes:
N-(2-chloro-4-fluorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has potential applications in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4